3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile
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Overview
Description
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a biphenyl structure with a fluorine atom and a trifluoromethyl group attached to one of the phenyl rings, along with a carbonitrile group. The molecular formula of this compound is C14H7F4N, and it has a molecular weight of approximately 263.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyanation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3) and fluoride sources (e.g., tetrabutylammonium fluoride) are commonly used.
Cyanation: Sodium cyanide or potassium cyanide in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4-(Trifluoromethyl)biphenyl: Similar biphenyl structure with a trifluoromethyl group but lacks the carbonitrile group.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Uniqueness
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the trifluoromethyl, fluorine, and carbonitrile groups on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a compound characterized by its trifluoromethyl and fluorine substituents, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H10F4N. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Covalent Bond Formation : The nitrile group can form covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant activity against a range of bacterial strains, making it a candidate for development into antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer properties.
- Neuropharmacological Effects : Investigations have indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuropharmacological | Modulates neurotransmitter activity |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. -
Cancer Cell Line Studies :
In vitro experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis. -
Neuropharmacological Investigations :
Research focusing on the neuropharmacological effects highlighted that the compound influenced dopamine receptor activity in rodent models. Behavioral assays indicated improvements in motor functions, suggesting potential therapeutic applications in Parkinson's disease.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-5-4-11(7-12(13)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJSKNJTFKZBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669515 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032506-84-5 |
Source
|
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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